Cas no 847387-53-5 (N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-4-methylbenzamide)

N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzamide is a heterocyclic organic compound featuring an imidazo[1,2-a]pyrimidine core linked to a phenyl ring substituted with a 4-methylbenzamide group. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The imidazo[1,2-a]pyrimidine moiety enhances binding affinity to target proteins, while the 4-methylbenzamide group may improve solubility and pharmacokinetic properties. Its well-defined synthetic route allows for precise modifications, making it a versatile intermediate for drug discovery. The compound’s stability and purity profile support its use in high-throughput screening and structure-activity relationship studies.
N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-4-methylbenzamide structure
847387-53-5 structure
Product name:N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-4-methylbenzamide
CAS No:847387-53-5
MF:C20H16N4O
Molecular Weight:328.367243766785
CID:5954632
PubChem ID:6619709

N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-4-methylbenzamide 化学的及び物理的性質

名前と識別子

    • N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-4-methylbenzamide
    • N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-methylbenzamide
    • ChemDiv2_006846
    • F0657-0027
    • N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methylbenzamide
    • Z111777976
    • AKOS001186433
    • N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-4-METHYLBENZAMIDE
    • IDI1_005561
    • 847387-53-5
    • HMS1388H04
    • インチ: 1S/C20H16N4O/c1-14-6-8-15(9-7-14)19(25)22-17-5-2-4-16(12-17)18-13-24-11-3-10-21-20(24)23-18/h2-13H,1H3,(H,22,25)
    • InChIKey: IRFHAKCWHQSKBT-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(C)=CC=1)NC1=CC=CC(=C1)C1=CN2C=CC=NC2=N1

計算された属性

  • 精确分子量: 328.13241115g/mol
  • 同位素质量: 328.13241115g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 463
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.3Ų
  • XLogP3: 4

N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-4-methylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0657-0027-1mg
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzamide
847387-53-5 90%+
1mg
$54.0 2023-08-13
Life Chemicals
F0657-0027-2μmol
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzamide
847387-53-5 90%+
2μmol
$57.0 2023-08-13
Life Chemicals
F0657-0027-10mg
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzamide
847387-53-5 90%+
10mg
$79.0 2023-08-13
Life Chemicals
F0657-0027-3mg
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzamide
847387-53-5 90%+
3mg
$63.0 2023-08-13
Life Chemicals
F0657-0027-4mg
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzamide
847387-53-5 90%+
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$66.0 2023-08-13
Life Chemicals
F0657-0027-2mg
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzamide
847387-53-5 90%+
2mg
$59.0 2023-08-13
Life Chemicals
F0657-0027-5μmol
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzamide
847387-53-5 90%+
5μmol
$63.0 2023-08-13
Life Chemicals
F0657-0027-10μmol
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzamide
847387-53-5 90%+
10μmol
$69.0 2023-08-13
Life Chemicals
F0657-0027-5mg
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzamide
847387-53-5 90%+
5mg
$69.0 2023-08-13

N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-4-methylbenzamide 関連文献

N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-4-methylbenzamideに関する追加情報

Comprehensive Overview of N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-4-methylbenzamide (CAS No. 847387-53-5)

The compound N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-4-methylbenzamide (CAS No. 847387-53-5) is a sophisticated organic molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique structure, featuring an imidazo[1,2-a]pyrimidine core linked to a 4-methylbenzamide moiety, makes it a promising candidate for various biomedical applications. Researchers are particularly interested in its potential as a kinase inhibitor, a class of compounds that play a pivotal role in regulating cellular signaling pathways. This article delves into the molecular characteristics, synthesis, and potential applications of this compound, while also addressing frequently asked questions and trending topics in the scientific community.

One of the most intriguing aspects of N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-4-methylbenzamide is its structural complexity. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with bioactivity against a range of therapeutic targets. When combined with the 4-methylbenzamide group, the compound exhibits enhanced binding affinity and selectivity, making it a valuable tool for studying protein-protein interactions and enzyme inhibition. Recent studies have highlighted its potential in targeting cancer-related kinases, a hot topic in oncology research. Given the rising global incidence of cancer, the exploration of novel kinase inhibitors like this compound aligns with current scientific priorities.

The synthesis of N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-4-methylbenzamide involves multi-step organic reactions, including palladium-catalyzed cross-coupling and amide bond formation. These methods are widely discussed in the context of green chemistry and sustainable synthesis, which are trending topics in the pharmaceutical industry. Researchers are increasingly focused on optimizing these processes to reduce waste and improve yield, addressing environmental concerns while maintaining high purity standards. The compound’s CAS No. 847387-53-5 serves as a unique identifier, facilitating its cataloging and retrieval in chemical databases, a feature highly valued by professionals in the field.

In addition to its potential therapeutic applications, N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-4-methylbenzamide is also of interest in computational chemistry and molecular modeling. With the advent of AI-driven drug discovery, scientists are leveraging machine learning algorithms to predict the compound’s interactions with biological targets. This approach not only accelerates the drug development process but also reduces costs, a critical consideration in the pharmaceutical industry. The compound’s structural features make it an excellent subject for in silico studies, which are increasingly popular among researchers seeking to validate hypotheses before conducting wet-lab experiments.

Another area of growing interest is the compound’s potential role in personalized medicine. As the scientific community moves toward tailored treatments, molecules like N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-4-methylbenzamide are being evaluated for their ability to target specific genetic mutations or biomarkers. This aligns with the broader trend of precision oncology, where therapies are customized based on a patient’s unique genetic profile. The compound’s versatility and modifiable structure make it a strong candidate for such applications, further driving its relevance in contemporary research.

From a commercial perspective, the demand for high-quality N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-4-methylbenzamide is on the rise, particularly among pharmaceutical companies and academic institutions. Suppliers are increasingly offering this compound with detailed analytical data, including HPLC purity and NMR spectra, to meet the stringent requirements of research and development. The CAS No. 847387-53-5 ensures traceability and quality control, which are essential for regulatory compliance and reproducibility in scientific studies.

In conclusion, N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-4-methylbenzamide (CAS No. 847387-53-5) represents a fascinating intersection of chemistry, biology, and technology. Its potential applications in kinase inhibition, cancer research, and AI-driven drug discovery make it a compound of significant interest in the scientific community. As research continues to uncover its full potential, this molecule is poised to play a pivotal role in advancing both fundamental science and therapeutic innovation. For researchers and industry professionals alike, staying informed about the latest developments related to this compound is essential for leveraging its capabilities in their work.

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